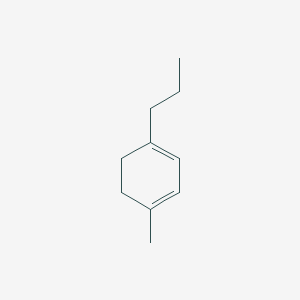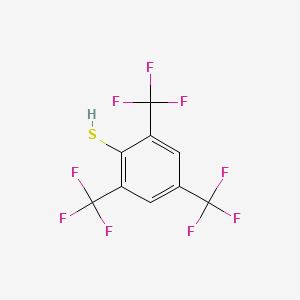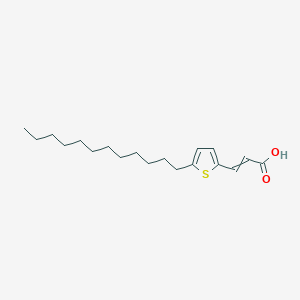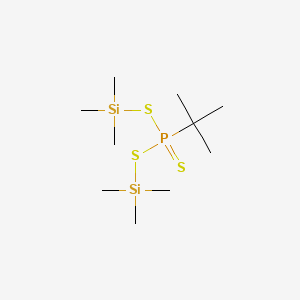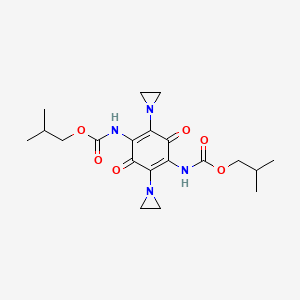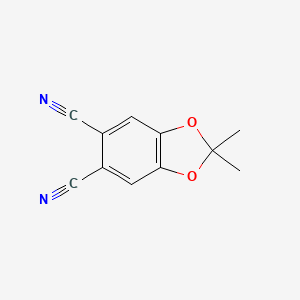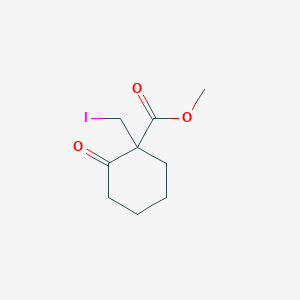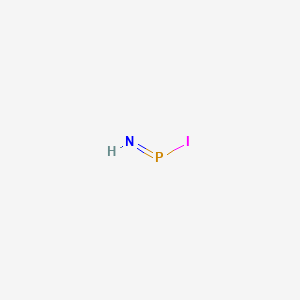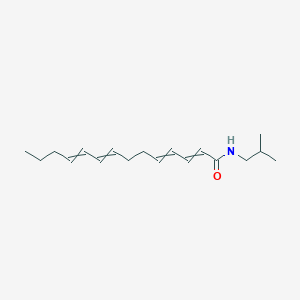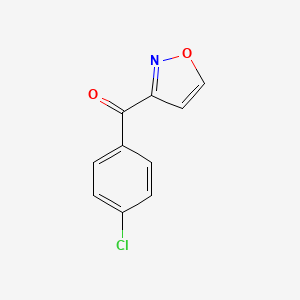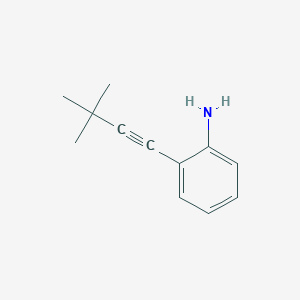
2-(3,3-Dimethylbut-1-yn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylbut-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by the presence of an aniline group attached to a 3,3-dimethylbut-1-yn-1-yl substituent.
Preparation Methods
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general synthetic route can be outlined as follows:
Starting Materials: Aniline and 3,3-dimethylbut-1-yne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) for several hours.
The reaction proceeds as follows:
Aniline+3,3-Dimethylbut-1-ynePd(PPh3)4,CuI, Et3Nthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .
Chemical Reactions Analysis
2-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with palladium catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3,3-Dimethylbut-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethylbut-1-yn-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparison with Similar Compounds
2-(3,3-Dimethylbut-1-yn-1-yl)aniline can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(3,3-Dimethylbut-1-yn-1-yl)benzoic acid: Contains a carboxyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of aniline and alkyne functionalities, providing a versatile scaffold for various chemical transformations and applications .
Properties
CAS No. |
116491-51-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3 |
InChI Key |
SMULJKWKGCGBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
